

Technical Guide: Spectroscopic Characterization of 1,2-Dimethylpyrrolidin-3-amine

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Compound of Interest

Compound Name: 1,2-Dimethylpyrrolidin-3-amine

CAS No.: 1314933-97-5

Cat. No.: B2468418

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Executive Summary & Compound Identity

Target Molecule: **1,2-Dimethylpyrrolidin-3-amine** CAS Registry Number: 1314933-97-5 (generic/racemic), 132958-72-6 (stereospecific derivatives often vary) Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol [1]

Application Context: This molecule contains two chiral centers (C2 and C3), resulting in four potential stereoisomers. It is a critical intermediate in the synthesis of EGFR modulators and cisplatin analogs (e.g., cis-dichloro(1,2-dimethyl-3-aminopyrrolidine)platinum(II)). Accurate stereochemical assignment via NMR is the primary quality control challenge.

Structural Analysis & Stereochemistry

The molecule exists as two diastereomeric pairs: cis (2R,3R / 2S,3S) and trans (2R,3S / 2S,3R).

- Cis-isomer: The C2-Methyl and C3-Amine groups are on the same face.
- Trans-isomer: The groups are on opposite faces.

Critical QC Check: The cis and trans isomers exhibit distinct scalar coupling constants () and NOE correlations, which are the primary method for structural validation.

Mass Spectrometry (MS) Data

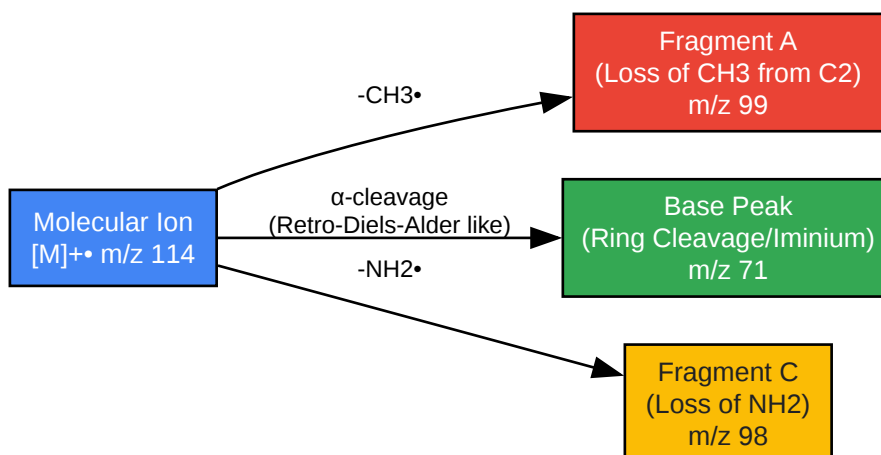
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Quantitative Parameters

Parameter	Value	Notes
Monoisotopic Mass	114.1157 Da	Exact mass for High-Res MS (HRMS)
[M+H] ⁺ (ESI)	115.12 Da	Base peak in positive mode (protonated)
[M] ⁺ [1] [•] (EI)	114 m/z	Molecular ion (often weak in amines)
Base Peak (EI)	71 m/z	Loss of C2-fragment (α -cleavage)

Fragmentation Pathway (EI)

The fragmentation is driven by α -cleavage adjacent to the nitrogen atoms. The stability of the iminium ion drives the primary fragmentation.



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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for **1,2-dimethylpyrrolidin-3-amine**.

NMR Spectroscopy (1H & 13C)

Solvent: CDCl₃ (Standard) or D₂O (for salts). Frequency: 400 MHz (recommended minimum for diastereomer resolution).

1H NMR Assignment (Proton)

The spectrum is characterized by the N-Methyl singlet and the C2-Methyl doublet. The chemical shifts (

) vary slightly between cis and trans isomers due to anisotropic shielding.

Position	Type	Shift (ppm)	Multiplicity	(Hz)	Interpretation
N-CH ₃	CH ₃	2.30 – 2.45	Singlet (s)	-	Diagnostic N-Methyl group.
C2-CH ₃	CH ₃	1.05 – 1.15	Doublet (d)	6.5	Diagnostic C2-Methyl; couples to H2.
H-2	CH	2.10 – 2.30	Multiplet (m)	-	Methine proton; shielded by amine proximity.
H-3	CH	3.20 – 3.50	Multiplet (m)	-	Alpha to amine; most deshielded ring proton.
H-5a/b	CH ₂	2.50 – 3.10	Multiplet (m)	-	Adjacent to N1; diastereotopic splitting.
H-4a/b	CH ₂	1.40 – 2.00	Multiplet (m)	-	Ring methylene; complex coupling.
-NH ₂	NH ₂	1.50 – 2.00	Broad (br s)	-	Exchangeable; shift depends on conc/water.

13C NMR Assignment (Carbon)

Carbon	Type	Shift (ppm)	Notes
C-2	CH	62.0 – 66.0	Deshielded by N1 and C2-Me.
C-3	CH	55.0 – 58.0	Alpha to primary amine.
C-5	CH ₂	53.0 – 55.0	Alpha to tertiary amine (N1).
N-CH ₃	CH ₃	40.0 – 42.0	N-Methyl carbon.
C-4	CH ₂	30.0 – 33.0	Beta-carbon.
C2-CH ₃	CH ₃	14.0 – 18.0	Methyl group on the ring.

Stereochemical Differentiation (Protocol)

To distinguish cis vs trans, utilize the Karplus relationship for vicinal coupling () and 1D-NOE experiments.

- Trans-isomer: H2 and H3 are anti-periplanar (approx 180° dihedral angle).
 - : Large (~8–10 Hz).
 - NOE: Weak or no enhancement between H2 and H3.
- Cis-isomer: H2 and H3 are syn-clinal (approx 60° dihedral angle).
 - : Medium/Small (~3–6 Hz).
 - NOE: Strong enhancement between H2 and H3.

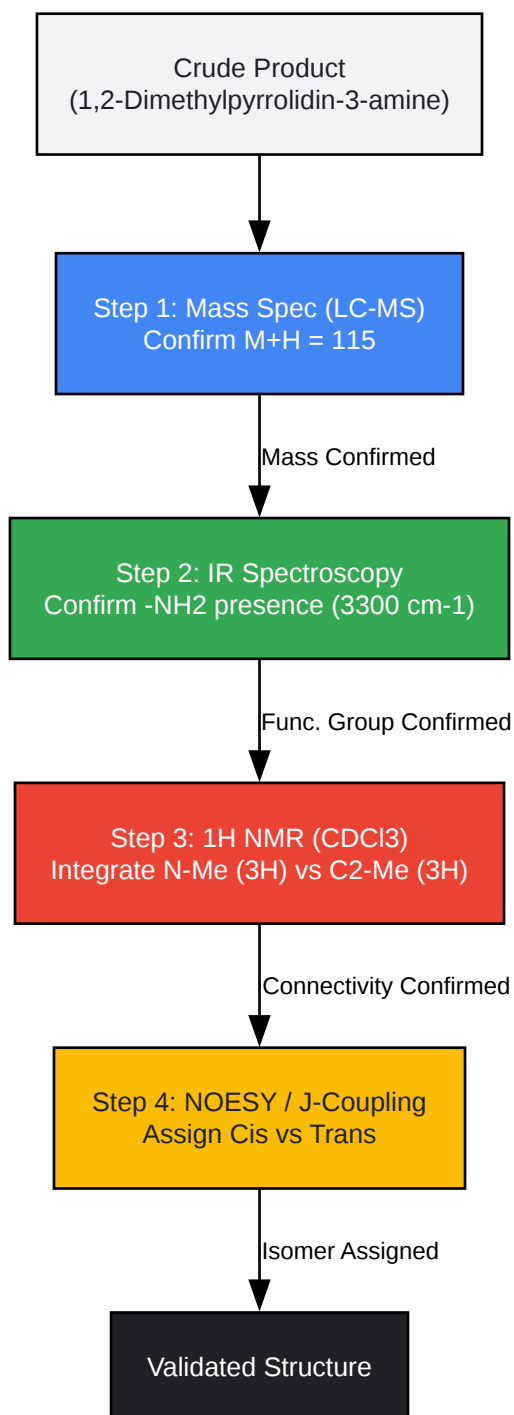
Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid or oil).

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3350 – 3250	N-H Stretch	Primary amine (-NH ₂). Often a weak doublet.
2960 – 2780	C-H Stretch	Alkyl C-H (Methyl/Methylene). The "Bohlmann bands" (~2700-2800) may appear due to the N-Me group lone pair.
1580 – 1650	N-H Bend	Scissoring vibration of primary amine.
1450 – 1470	C-H Bend	Methyl/Methylene deformation.
1050 – 1250	C-N Stretch	C-N single bond fingerprint region.

Experimental Workflow: Characterization Logic

This workflow ensures self-validating identification of the synthesized compound.



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Figure 2: Step-by-step spectroscopic validation workflow.

References

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- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for pyrrolidine ring coupling constants and amine shifts).
- BLD Pharm / ChemScene Catalog Data. CAS 1314933-97-5 (**1,2-Dimethylpyrrolidin-3-amine**).

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Sources

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